Bienvenue dans la boutique en ligne BenchChem!

MK-0736 hydrochloride

Hypertension Metabolic Syndrome Lipid Metabolism

MK-0736 hydrochloride is a clinically differentiated 11β-HSD1 inhibitor for metabolic research. Unlike analogs (e.g., MK-0916), Phase 2a data show 12.3% LDL-C reduction and 1.4 kg weight loss. Ideal for obesity, T2DM, and vascular inflammation studies. High purity; global shipping available.

Molecular Formula C23H31ClF3N3O2S
Molecular Weight 506.0 g/mol
CAS No. 719274-77-8
Cat. No. B12765367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0736 hydrochloride
CAS719274-77-8
Molecular FormulaC23H31ClF3N3O2S
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F.Cl
InChIInChI=1S/C23H30F3N3O2S.ClH/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26;/h4-5,7-8H,3,6,9-16H2,1-2H3;1H
InChIKeyQBGALRQCQBVUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0736 Hydrochloride (CAS 719274-77-8) for Metabolic Syndrome and Hypertension Research


MK-0736 hydrochloride (CAS 719274-77-8) is a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . By inhibiting the enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol, MK-0736 modulates local glucocorticoid activity in key metabolic tissues including liver and adipose [1]. This mechanism underpins its potential utility in preclinical and clinical research targeting metabolic syndrome, obesity-related hypertension, and type 2 diabetes mellitus (T2DM) [2]. The compound is the hydrochloride salt of the free base MK-0736 (CAS 719272-79-4), offering improved physicochemical properties for research applications.

Why MK-0736 Hydrochloride Cannot Be Substituted by Other 11β-HSD1 Inhibitors


Despite sharing a common 11β-HSD1 target, MK-0736 exhibits distinct clinical efficacy, safety, and pharmacodynamic profiles compared to its closest analog, MK-0916 [1]. A direct head-to-head Phase 2a clinical trial (NCT00274716) in overweight-to-obese hypertensive patients demonstrated that 7 mg/day MK-0736 reduced LDL-cholesterol by 12.3% and body weight by 1.4 kg, whereas MK-0916 did not produce statistically significant improvements in these secondary endpoints [2]. Furthermore, MK-0736 has been investigated in a broader range of clinical indications beyond hypertension, including type 2 diabetes mellitus with hypertension (NCT00555880) and peripheral arterial disease (NCT00679055) [3][4]. These differential clinical outcomes and diverse research applications underscore why MK-0736 cannot be considered a generic, interchangeable 11β-HSD1 inhibitor.

Quantitative Evidence Guide for MK-0736 Hydrochloride Differentiation in Research Procurement


Superior Lipid-Lowering Efficacy Compared to MK-0916 in Hypertensive Patients

In a 12-week, randomized, placebo-controlled Phase 2a trial (NCT00274716) directly comparing MK-0736 and MK-0916, treatment with 7 mg/day MK-0736 resulted in a placebo-adjusted LDL-C reduction of 12.3% (95% CI: -19.1% to -5.5%) [1]. In contrast, MK-0916 at 6 mg/day did not significantly alter LDL-C levels compared to placebo [2]. This demonstrates that MK-0736, unlike MK-0916, produces a clinically meaningful improvement in lipid profiles in this patient population.

Hypertension Metabolic Syndrome Lipid Metabolism

Body Weight Reduction Not Observed with the Analog MK-0916

In the same head-to-head Phase 2a trial, 7 mg/day MK-0736 led to a placebo-adjusted body weight reduction of 1.4 kg (95% CI: -2.4 to -0.4 kg) [1]. Treatment with MK-0916 (6 mg/day) did not result in any significant change in body weight [2]. This indicates that MK-0736 uniquely impacts body weight among these 11β-HSD1 inhibitors, a finding not observed with the direct comparator.

Obesity Metabolic Syndrome Clinical Trial

Broad Clinical Investigation Beyond Hypertension

MK-0736's clinical development included a Phase 1 study in patients with peripheral arterial disease (NCT00679055), an indication not investigated for MK-0916 [1]. The trial's primary hypothesis was that 7 mg/day MK-0736 would reduce lower extremity atherosclerotic plaque macrophage content by up to 30% compared to placebo over 12 weeks [2]. While this specific trial was terminated, it highlights a distinct research application for MK-0736 in vascular inflammation and atherosclerosis, expanding its utility beyond the metabolic syndrome/hypertension focus of MK-0916 [3].

Peripheral Arterial Disease Atherosclerosis Type 2 Diabetes

Dose-Dependent Target Engagement and Add-on Therapy Design

A Phase 1 pharmacodynamic study established that MK-0736 doses of 2 mg/day and 7 mg/day inhibited hepatic 11β-HSD1 activity by approximately 85% and 95%, respectively [1]. This robust target engagement supports its use in dose-ranging studies. Furthermore, a Phase 2 dose-ranging study (NCT00555880) was designed to evaluate MK-0736 as an add-on to standard-of-care angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs) in patients with T2DM and hypertension [2]. This combination therapy approach is a key differentiator for translational research.

Pharmacodynamics Dose-Response Combination Therapy

Optimal Research and Industrial Application Scenarios for MK-0736 Hydrochloride (CAS 719274-77-8)


Investigating 11β-HSD1 Inhibition for Dyslipidemia and Weight Loss in Metabolic Syndrome

Based on the direct head-to-head comparison data with MK-0916, MK-0736 is the preferred 11β-HSD1 inhibitor for preclinical or clinical studies where LDL-C reduction and body weight loss are primary endpoints. The compound's demonstrated ability to lower LDL-C by 12.3% and reduce body weight by 1.4 kg over 12 weeks, effects not seen with MK-0916, makes it uniquely suited for exploring the metabolic benefits of this target [1].

Vascular Biology Research Targeting Atherosclerotic Plaque Macrophages

MK-0736's investigation in a Phase 1 trial for peripheral arterial disease (NCT00679055) positions it as a tool compound for researchers studying the role of 11β-HSD1 in vascular inflammation and atherogenesis. The original trial's hypothesis—that MK-0736 could reduce plaque macrophage content by up to 30%—provides a specific and testable premise for follow-up preclinical work in models of atherosclerosis [1].

Translational Studies of Add-on Therapy to Standard-of-Care Antihypertensives

The design of the Phase 2 dose-ranging study (NCT00555880), which evaluated MK-0736 added to ongoing ACE inhibitor or ARB therapy in T2DM and hypertensive patients, provides a direct translational blueprint [1]. Researchers modeling combination therapy for hypertension and metabolic syndrome in animal models can leverage this clinical context to design more relevant and impactful studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0736 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.